Pirnabine

描述

Pirnabine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic benefits. It is a synthetic molecule that belongs to the class of small molecules known as pyridine derivatives. Pirnabine has been studied extensively for its ability to modulate the immune system and its potential use in treating autoimmune diseases. In

科学研究应用

PIWI-相互作用RNA:其生物发生与功能

PIWI-相互作用RNA (piRNA) 是一类小RNA,在维持种系基因组完整性中发挥着至关重要的作用。它们在沉默转座子和调节细胞基因方面发挥作用,有助于代代相传的各种细胞过程 (Iwasaki, Siomi, & Siomi, 2015)。

PIWI-相互作用小RNA:基因组防御的先锋

piRNA 在许多动物物种的种系中形成 piRNA 诱导的沉默复合物 (piRISC),保护基因组免受转座因子侵害。它们在性腺中表达受限,并参与 RNA 沉默 (Siomi, Sato, Pezic, & Aravin, 2011)。

一个循环统领一切:乒乓循环和 piRNA 指导的沉默

这篇综述重点介绍了 piRNA 生物发生的机制,以及 piRNA 如何跨代保护基因组完整性。它讨论了不同物种间 piRNA 介导沉默的共同主题和差异 (Czech & Hannon, 2016)。

piRNA:从生物发生到功能

这篇综述重点关注了对 piRNA 功能理解的最新进展,包括它们在不同生物体中的生物发生以及在转录调控和跨代表观遗传遗传中的机制 (Weick & Miska, 2014)。

iPiDA-LTR:基于学习排名识别 piwi 相互作用 RNA-疾病关联

本研究提出了 iPiDA-LTR,这是一个用于识别 piRNA 与疾病之间关联的预测器,它有助于理解疾病的发病机制 (Zhang, Hou, & Liu, 2022)。

PIWI-相互作用 RNA 在癌症中的生物发生和生物学功能

piRNA,一种小非编码 RNA,通过多种调控机制在肿瘤发生中发挥重要作用,并在癌症诊断和治疗中具有潜在的临床应用价值 (Chen et al., 2021)。

非编码 RNA 在人类疾病中

本文讨论了非编码 RNA(包括 piRNA)在癌症以外的各种疾病中的作用,如神经系统疾病、心血管疾病和发育性疾病 (Esteller, 2011)。

2L-piRNA:一种识别 Piwi 相互作用 RNA 及其功能的两层集成分类器

2L-piRNA 是一种强大的预测器,它可以识别查询 RNA 分子是否是 piRNA,有助于理解它们在细胞或基因功能以及各种癌症中的作用 (Liu, Yang, & Chou, 2017)。

非编码 RNA 的基因调控

这篇综述涵盖了小干扰 RNA (siRNA)、微小 RNA (miRNA) 和 Piwi 相互作用 RNA (piRNA) 的生物发生和功能的分子机制,以及它们与人类生理和病理的关系 (Patil, Zhou, & Rana, 2014)。

属性

CAS 编号 |

19825-63-9 |

|---|---|

产品名称 |

Pirnabine |

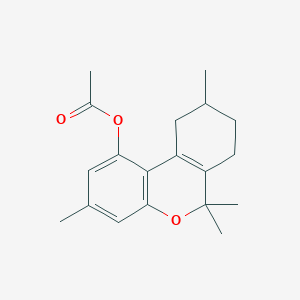

分子式 |

C19H24O3 |

分子量 |

300.4 g/mol |

IUPAC 名称 |

(3,6,6,9-tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate |

InChI |

InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3 |

InChI 键 |

AADNQNOXNWEYHS-UHFFFAOYSA-N |

SMILES |

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C |

规范 SMILES |

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C |

其他 CAS 编号 |

19825-63-9 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

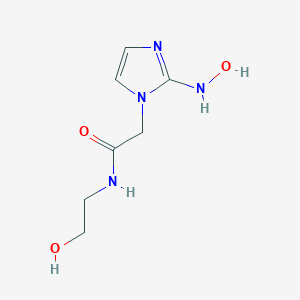

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)